![molecular formula C10H21NO2S B1470454 3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine CAS No. 1702088-71-8](/img/structure/B1470454.png)
3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine
Overview
Description
“3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine” is a chemical compound. It is related to chiral sulfinyl imines derived from tert-butanesulfinamide, which have been extensively used as electrophiles in a wide range of reactions .
Synthesis Analysis
The synthesis of nitrogen-containing heterocycles, including natural alkaloids and other compounds presenting different types of biological activities, have proved to be successful employing chiral sulfinyl imines derived from tert-butanesulfinamide . These imines are versatile chiral auxiliaries and have been extensively used as electrophiles in a wide range of reactions . The electron-withdrawing sulfinyl group facilitates the nucleophilic addition of organometallic compounds to the iminic carbon with high diastereoisomeric excess .Chemical Reactions Analysis
Chiral imines derived from tert-butanesulfinamide have been extensively used as electrophiles in a wide range of reactions . The presence of the chiral electron-withdrawing sulfinyl group facilitates the nucleophilic addition of organometallic compounds to the iminic carbon .Scientific Research Applications
Synthesis of N-heterocycles via Sulfinimines
The compound is used in the synthesis of N-heterocycles via sulfinimines . Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Asymmetric Synthesis of Nitrogen-containing Heterocycles
The compound is used in the asymmetric synthesis of nitrogen-containing heterocycles . The synthesis of nitrogen-containing heterocycles, including natural alkaloids and other compounds presenting different types of biological activities have proved to be successful employing chiral sulfinyl imines derived from tert-butanesulfinamide .
Reaction with Primary and Secondary Amines
Tert-butylsulfinyl chloride can react with primary and secondary amines to form tert-butylsulfinamides . This reaction forms the basis for many chemical syntheses and transformations in research and industrial applications .
Oxidation to Form Tert-butylsulfonamide
Upon oxidation, tert-butylsulfinamides form base stable tert-butylsulfonamide . This compound has various applications in chemical synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Reaction with 1-thiosugars
Tert-butylsulfinyl chloride can also react with 1-thiosugars to form the corresponding carbohydrate thionolactones . These thionolactones are important intermediates in the synthesis of various carbohydrate derivatives .
Synthesis of Chiral Compounds
Chiral imines derived from tert-butanesulfinamide have been extensively used as electrophiles in a wide range of reactions . The presence of the chiral electron-withdrawing sulfinyl group facilitates the nucleophilic addition of organometallic compounds to the iminic carbon . The ready availability of both enantiomers of tert-butanesulfinamide in large-scale processes, the easy deprotection of the amine under mild acidic conditions, and a practical procedure for recycling the chiral auxiliary have contributed to the widespread use of these imines as precursors of chiral compounds with a nitrogen atom bonded to a stereogenic center .
properties
IUPAC Name |
3-(2-tert-butylsulfonylethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S/c1-10(2,3)14(12,13)7-5-9-4-6-11-8-9/h9,11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFDCWHZUZPKIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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